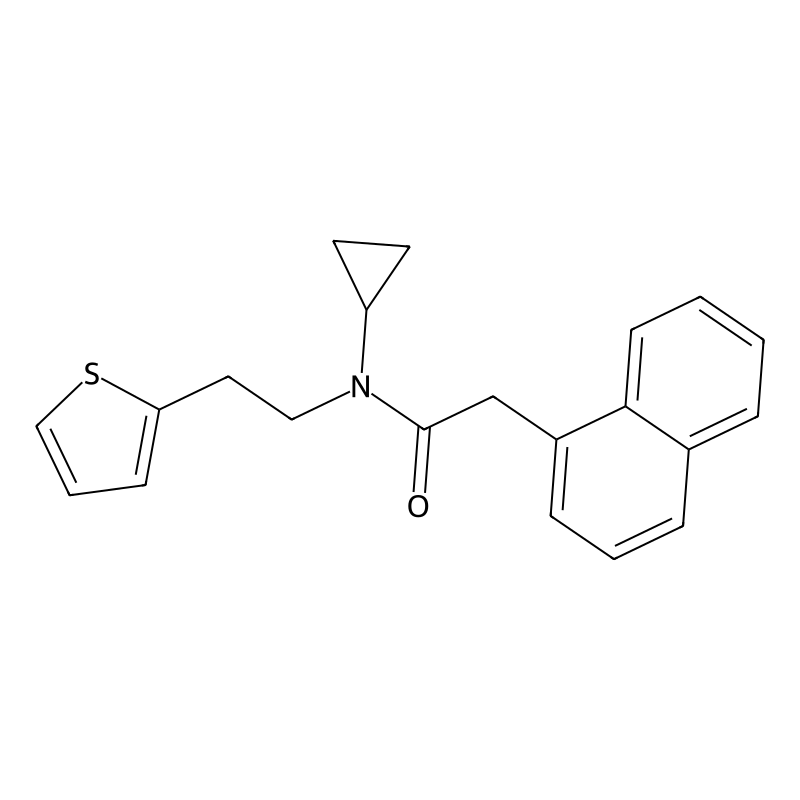

N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic compound characterized by its unique structural features. It consists of a naphthalene moiety connected to a cyclopropyl group and a thiophene ring, attached via an acetamide linkage. The compound's molecular formula is , and it has a molecular weight of approximately 320.44 g/mol. The presence of the aromatic naphthalene and thiophene rings contributes to its potential biological activity and chemical reactivity.

There is no scientific literature available on the mechanism of action of this specific compound.

The chemical behavior of N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide can be analyzed through various types of reactions:

1. Substitution Reactions:

The naphthalene ring may undergo electrophilic aromatic substitution, allowing for the introduction of various substituents.

2. Oxidation and Reduction:

The thiophene ring can be oxidized to form sulfoxides or sulfones, while the acetamide group can be reduced to amines under appropriate conditions.

3. Hydrolysis:

In aqueous environments, the acetamide bond may hydrolyze, leading to the formation of corresponding carboxylic acids and amines.

Research into the biological activity of N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide suggests potential applications in pharmacology. Compounds with similar structures have shown:

- Antimicrobial Properties: Some derivatives exhibit activity against bacterial strains.

- Anticancer Activity: Compounds with naphthalene and thiophene moieties have been investigated for their ability to inhibit tumor growth.

- Anti-inflammatory Effects: Certain analogs have demonstrated effectiveness in reducing inflammation in preclinical models.

The synthesis of N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions:

- Formation of Naphthalene Derivative: Start with a suitable naphthalene derivative that can undergo further functionalization.

- Cyclopropanation Reaction: Introduce the cyclopropyl group through cyclopropanation methods using appropriate reagents.

- Thiophene Introduction: Synthesize or introduce the thiophene moiety using methods such as cross-coupling or electrophilic substitution.

- Acetamide Formation: Finally, react the intermediate with an acetic acid derivative to form the acetamide linkage.

N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide has potential applications in various fields:

- Pharmaceutical Development: Investigated for its therapeutic potential against infections and cancer.

- Material Science: May serve as a building block in the synthesis of novel materials, including organic semiconductors.

- Chemical Research: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Studies on the interactions of N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide with biological targets are essential for understanding its mechanism of action. These studies may include:

- Enzyme Inhibition Assays: To determine its effectiveness against specific enzymes involved in disease processes.

- Binding Affinity Studies: Utilizing techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding interactions with receptors or proteins.

Several compounds share structural similarities with N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide, which can help highlight its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-cyclopentyl-2-(naphthalen-1-yl)acetamide | Lacks thiophene; cyclopentane instead of cyclopropane | |

| N-cyclopropyl-N-(4-nitrophenyl)acetamide | Contains nitro group; different aromatic system | |

| 1-Naphthalenecarboxamide | Simplified structure; absence of additional substituents |

Uniqueness

N-cyclopropyl-2-(naphthalen-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide stands out due to its combination of a cyclopropane ring, naphthalene, and thiophene structures, which may contribute to unique biological properties and reactivity patterns not observed in simpler analogs.